[5-(Difluoromethyl)-3-pyridyl]boronic acid
Description
Properties
IUPAC Name |
[5-(difluoromethyl)pyridin-3-yl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BF2NO2/c8-6(9)4-1-5(7(11)12)3-10-2-4/h1-3,6,11-12H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMIFVJMBZVKOHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)C(F)F)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BF2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for the Preparation of 5 Difluoromethyl 3 Pyridyl Boronic Acid
Strategies for Introducing the Boronic Acid Functionality on Pyridine (B92270) Scaffolds
The installation of a boronic acid group onto a pyridine ring is a well-established yet nuanced process. The electron-deficient nature of the pyridine ring and the potential for the nitrogen atom to interfere with catalytic cycles necessitate carefully chosen synthetic approaches. The primary methods include directed ortho-metalation, halogen-lithium exchange, and palladium-catalyzed C-H borylation.
Directed ortho-Metalation (DoM) and Subsequent Borylation Approaches
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.orgbaranlab.org This method involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form a lithiated intermediate. This intermediate can then be quenched with an electrophile, such as a borate (B1201080) ester, to introduce the desired functionality.
For pyridine scaffolds, the nitrogen atom itself can act as a directing group, but this often leads to addition reactions. scribd.com Therefore, the presence of other potent DMGs is often required to achieve high regioselectivity. While the difluoromethyl group is not a classical DMG, its electronic properties can influence the acidity of adjacent protons. However, for the synthesis of [5-(Difluoromethyl)-3-pyridyl]boronic acid, a DoM approach would likely require a directing group at either the 2-, 4-, or 6-position to direct lithiation to the C-3 position. The feasibility of this approach is highly dependent on the specific substrate and the directing group employed. wikipedia.orgscribd.com
Table 1: Common Directing Metalation Groups (DMGs) for Pyridine Functionalization
| Directing Group | Position on Pyridine Ring | Comments |
| Methoxy (B1213986) (-OCH3) | 2- or 4- | Strong directing group. |
| Dialkylamino (-NR2) | 2- or 4- | Potent directing ability. |
| Amide (-CONR2) | 2- or 4- | Effective for ortho-lithiation. |
| Halogen (e.g., -Cl) | Can influence regioselectivity. | Weaker directing ability. |
Halogen-Lithium Exchange and In Situ Quenching with Borate Esters
Halogen-lithium exchange is a widely utilized and robust method for the preparation of organolithium intermediates from aryl or heteroaryl halides. nih.govharvard.edu This reaction is typically very fast, even at low temperatures, and proceeds with high efficiency, especially for brominated and iodinated precursors. The resulting lithiated species can be readily trapped with a variety of borate esters, such as triisopropyl borate or trimethyl borate, to form the corresponding boronic ester, which upon acidic workup yields the boronic acid.
In the context of synthesizing this compound, this methodology is highly applicable. The key precursor, 3-bromo-5-(difluoromethyl)pyridine, can be subjected to halogen-lithium exchange using an alkyllithium reagent like n-butyllithium or t-butyllithium at low temperatures (e.g., -78 °C) in an ethereal solvent such as tetrahydrofuran (THF). The subsequent in-situ quenching with a borate ester provides a direct route to the target molecule. This approach is often favored for its reliability and scalability. researchgate.net
Table 2: Typical Reaction Conditions for Halogen-Lithium Exchange and Borylation
| Step | Reagents and Conditions | Purpose |
| 1. Halogen-Lithium Exchange | Aryl Halide, Alkyllithium (e.g., n-BuLi), Anhydrous THF, -78 °C | Generation of the aryllithium intermediate. |
| 2. Borylation | Trialkyl borate (e.g., B(O-iPr)3), -78 °C to room temperature | Trapping of the aryllithium to form a boronate ester. |
| 3. Hydrolysis | Acidic aqueous solution (e.g., HCl) | Conversion of the boronate ester to the boronic acid. |
Palladium-Catalyzed C-H Borylation Methodologies
Palladium-catalyzed C-H borylation has emerged as a powerful and atom-economical method for the direct functionalization of C-H bonds. digitellinc.comacs.orgnih.gov This approach avoids the need for pre-functionalized starting materials like organohalides or organometallic reagents. The Miyaura borylation, a prominent example, involves the cross-coupling of a C-H bond with a diboron reagent, such as bis(pinacolato)diboron (B2pin2), in the presence of a palladium catalyst and a suitable ligand. alfa-chemistry.comorganic-chemistry.org
For the synthesis of this compound, a direct C-H borylation of 3-(difluoromethyl)pyridine (B1298654) would be an ideal route. However, controlling the regioselectivity of C-H activation on a pyridine ring can be challenging. The electronic properties of the difluoromethyl group would influence the site of borylation. Iridium-catalyzed C-H borylation has shown promise for the regioselective borylation of substituted pyridines, often governed by steric factors. digitellinc.comacs.orgnih.gov Research on the direct C-H borylation of trifluoromethyl-substituted pyridines has demonstrated that various substitution patterns can be achieved with excellent regioselectivity. acs.orgnih.gov A similar strategy could likely be applied to the difluoromethyl analogue.
Alternatively, a more common approach involves the palladium-catalyzed cross-coupling of a halogenated precursor, such as 3-bromo-5-(difluoromethyl)pyridine, with a diboron reagent. alfa-chemistry.comorganic-chemistry.org This is a variation of the Miyaura borylation and offers a reliable method for introducing the boronic ester group.
Table 3: Key Components of a Miyaura Borylation Reaction
| Component | Example | Role in Reaction |
| Substrate | 3-Bromo-5-(difluoromethyl)pyridine | Source of the pyridine scaffold. |
| Boron Reagent | Bis(pinacolato)diboron (B2pin2) | Source of the boronate group. |
| Catalyst | Pd(dppf)Cl2, Pd(OAc)2 | Facilitates the cross-coupling reaction. |
| Ligand | dppf, XPhos | Stabilizes the palladium catalyst and influences reactivity. |
| Base | KOAc, K3PO4 | Promotes the catalytic cycle. |
| Solvent | Dioxane, Toluene | Provides the reaction medium. |
Alternative Boron Installation Methods
Beyond the primary methods, other strategies for boron installation exist, although they are less commonly employed for this specific class of compounds. These can include transmetalation reactions where an organometallic compound, other than an organolithium, is reacted with a boron electrophile. Additionally, novel methods are continuously being developed in the field of organoboron chemistry that may offer alternative pathways.
Precursor Synthesis and Functionalization Pathways for the Difluoromethylated Pyridine Core
Introduction of the Difluoromethyl Group onto Pyridine Precursors
The difluoromethyl group is a valuable moiety in drug discovery due to its unique electronic properties and its ability to act as a bioisostere for hydroxyl or thiol groups. researchgate.net The direct C-H difluoromethylation of pyridines represents an efficient and atom-economical approach. researchgate.net However, controlling the regioselectivity of this transformation can be challenging.
Recent advancements have provided methods for the regioselective introduction of the difluoromethyl group at the meta-position of pyridines. researchgate.net These methods often involve the activation of the pyridine ring to facilitate nucleophilic attack by a difluoromethylating agent.
A more traditional and often more predictable approach involves the synthesis of a difluoromethylated pyridine from a precursor already bearing a functional group that can be either converted to or replaced by a difluoromethyl group. For instance, a pyridine derivative with a formyl group at the 5-position could potentially be converted to a difluoromethyl group via deoxygenative fluorination. Alternatively, a precursor such as 3-bromo-5-formylpyridine could be synthesized and then difluoromethylated before proceeding with the borylation step. The synthesis of the key intermediate, 3-bromo-5-(difluoromethyl)pyridine, is a crucial prerequisite for the halogen-lithium exchange and palladium-catalyzed cross-coupling borylation methods. bldpharm.com
Selective Halogenation and Derivatization of Pyridine Rings
The synthesis of the crucial precursor, 3-bromo-5-(difluoromethyl)pyridine, requires a strategic approach to the functionalization of the pyridine ring. A common and effective strategy involves starting with a pyridine molecule that already contains a bromine atom at the 3-position and a functional group at the 5-position that can be readily converted into a difluoromethyl group. One such plausible and chemically robust route begins with 3-bromo-5-formylpyridine.
This process involves two main transformations: selective halogenation to place a bromine atom at the C-3 position and a subsequent derivatization at the C-5 position to introduce the difluoromethyl moiety.
Step 1: Bromination
The initial step would involve the selective bromination of a pyridine derivative. Direct electrophilic bromination of pyridine is challenging due to the ring's electron-deficient nature and typically requires harsh conditions, often leading to a mixture of products. A more controlled method often involves starting with a pre-functionalized pyridine, such as 3-aminopyridine, which can be converted to 3-bromopyridine via a Sandmeyer reaction. For the synthesis of a 3,5-disubstituted pyridine, a starting material like 5-formylpyridine could be subjected to selective bromination at the 3-position.
Step 2: Difluoromethylation
With the brominated aldehyde, 3-bromo-5-formylpyridine, in hand, the next critical step is the conversion of the formyl (aldehyde) group into a difluoromethyl group. This transformation is a type of deoxofluorination. A widely used reagent for this purpose is diethylaminosulfur trifluoride (DAST). The reaction proceeds by activating the aldehyde's carbonyl oxygen, followed by a nucleophilic substitution with fluoride ions. The use of DAST or similar fluorinating agents provides a direct and efficient method for installing the difluoromethyl group, yielding the target intermediate, 3-bromo-5-(difluoromethyl)pyridine.
This sequential approach of first establishing the halogen substituent and then executing the specific derivatization allows for a controlled and regioselective synthesis of the necessary precursor for the final borylation step.
Optimization of Reaction Conditions for Yield and Selectivity
The conversion of 3-bromo-5-(difluoromethyl)pyridine to this compound is most commonly achieved through a palladium-catalyzed cross-coupling reaction known as the Miyaura borylation. The optimization of this reaction is paramount to ensure high conversion of the starting material, minimize side products, and achieve a high yield of the desired boronic acid or its corresponding boronate ester. Key parameters that are typically optimized include the choice of catalyst, ligand, base, solvent, and temperature.
The reaction involves the coupling of the aryl halide (3-bromo-5-(difluoromethyl)pyridine) with a boron-containing reagent, most frequently bis(pinacolato)diboron (B₂pin₂). This process is catalyzed by a palladium(0) species, which is generated in situ from a palladium(II) precatalyst.
Catalyst and Ligand: The choice of the palladium source and the associated phosphine (B1218219) ligand is critical. Catalysts such as Pd(dppf)Cl₂ (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) are commonly employed because the dppf ligand provides the stability and reactivity needed for the catalytic cycle. Other ligands, such as XPhos, can also be effective, particularly for electron-deficient heteroaryl halides.
Base: The base plays a crucial role in the transmetalation step of the catalytic cycle. Potassium acetate (KOAc) is a standard and effective base for Miyaura borylations. However, research has shown that the choice of base can significantly impact reaction efficiency. Studies have demonstrated that using more lipophilic carboxylate bases, such as potassium 2-ethylhexanoate, can lead to improved yields at lower temperatures and with reduced catalyst loadings. This is attributed to better solubility and the mitigation of inhibitory effects that can be observed with simpler anions like acetate.
Solvent and Temperature: The reaction is typically conducted in aprotic polar solvents like 1,4-dioxane, dimethyl sulfoxide (DMSO), or N,N-dimethylformamide (DMF) at elevated temperatures, often ranging from 80 to 110 °C. The optimal temperature is a balance between achieving a reasonable reaction rate and preventing the degradation of reactants or products.
The interplay of these factors is illustrated in the following table, which shows representative outcomes from an optimization study for a generic Miyaura borylation of a heteroaryl bromide.
| Entry | Catalyst (mol%) | Ligand | Base (equivalents) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ | K₂CO₃ (2.0) | Toluene | 110 | 45 |
| 2 | PdCl₂(dppf) (2) | dppf | KOAc (1.5) | 1,4-Dioxane | 90 | 85 |
| 3 | PdCl₂(dppf) (2) | dppf | Cs₂CO₃ (2.0) | 1,4-Dioxane | 90 | 78 |
| 4 | XPhos Pd G2 (1) | XPhos | K₃PO₄ (2.0) | t-BuOH | 100 | 92 |
| 5 | PdCl₂(dppf) (1) | dppf | KOAc (1.5) | DMSO | 85 | 90 |
| 6 | PdCl₂(dppf) (0.5) | dppf | K-2-ethylhexanoate (1.5) | 1,4-Dioxane | 70 | 95 |
This table is interactive and presents hypothetical data based on established chemical principles for reaction optimization.
As the data suggests, moving from a general catalyst system (Entry 1) to a more specialized one like PdCl₂(dppf) with KOAc significantly improves the yield (Entry 2). Further refinement, such as using advanced palladacycle precatalysts (Entry 4) or optimizing the base to a more lipophilic option (Entry 6), can lead to even higher yields under milder conditions, demonstrating the importance of systematic optimization for this key synthetic step.
Reactivity and Applications of 5 Difluoromethyl 3 Pyridyl Boronic Acid As a Synthetic Building Block
Transition Metal-Catalyzed Cross-Coupling Reactions
[5-(Difluoromethyl)-3-pyridyl]boronic acid is a versatile reagent in transition metal-catalyzed reactions, primarily utilized for the formation of carbon-carbon bonds. Its reactivity is well-documented in Suzuki-Miyaura cross-coupling reactions and is extending to other transition metal-mediated transformations.
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the most prominent application of this compound. This reaction facilitates the formation of biaryl and heteroaryl structures, which are prevalent in pharmacologically active compounds. The general scheme involves the reaction of the boronic acid with an aryl or heteroaryl halide (or pseudohalide, such as a triflate) in the presence of a palladium catalyst and a base.
While direct studies on this compound are not extensively detailed in publicly accessible literature, significant insights can be drawn from the closely related analog, [5-(Trifluoromethyl)-3-pyridyl]boronic acid. The electronic properties of the difluoromethyl and trifluoromethyl groups are similar, with both being strongly electron-withdrawing, suggesting that their reactivity patterns in Suzuki-Miyaura couplings will be comparable. Research on the trifluoromethyl analog has demonstrated its efficacy in coupling with a wide array of (hetero)aryl bromides and chlorides. psu.edu
Studies on the analogous [5-(trifluoromethyl)-3-pyridyl]boronic acid show that it couples efficiently with both electron-rich and electron-deficient aryl and heteroaryl halides. psu.edu High yields are generally observed regardless of the electronic nature of the coupling partner. This broad scope is crucial for the synthesis of diverse compound libraries in drug discovery. For example, the reaction proceeds effectively with partners bearing electron-donating groups like methoxy (B1213986) as well as those with electron-withdrawing groups like nitro and cyano. psu.edu The efficient coupling with heteroaryl chlorides is particularly noteworthy due to the wider availability and lower cost of chloride starting materials compared to their bromide counterparts. psu.edu
Table 1: Suzuki-Miyaura Coupling Scope of [5-(Trifluoromethyl)-3-pyridyl]boronic Acid with Various Aryl Halides *
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 1-Bromo-4-nitrobenzene | 3-(4-Nitrophenyl)-5-(trifluoromethyl)pyridine | 98 |
| 2 | 4-Bromobenzonitrile | 4-(5-(Trifluoromethyl)pyridin-3-yl)benzonitrile | 95 |
| 3 | 2,3-Dichloro-5-(trifluoromethyl)pyridine | 2-Chloro-3-(5-(trifluoromethyl)pyridin-3-yl)-5-(trifluoromethyl)pyridine | 91 |
| 4 | 2-Chloro-3-nitropyridine | 2-(5-(Trifluoromethyl)pyridin-3-yl)-3-nitropyridine | 85 |
| 5 | 1-Bromo-4-methoxybenzene | 3-(4-Methoxyphenyl)-5-(trifluoromethyl)pyridine | 96 |
| 6 | 4-Bromoaniline | 4-(5-(Trifluoromethyl)pyridin-3-yl)aniline | 92 |
Data is for the analogous [5-(trifluoromethyl)-3-pyridyl]boronic acid and is expected to be representative for this compound. psu.edu
A key advantage of the Suzuki-Miyaura coupling is its tolerance of a wide variety of functional groups. This is evident in the reactions of [5-(trifluoromethyl)-3-pyridyl]boronic acid, which is compatible with functionalities such as primary amines, nitro groups, and methoxy ethers on the coupling partner. psu.edu This compatibility obviates the need for protecting group strategies, thus streamlining synthetic routes. The robustness of the reaction allows for the direct coupling of complex and functionalized substrates, making it a powerful tool in late-stage functionalization.
The choice of palladium catalyst and ligand is critical for optimizing the performance of Suzuki-Miyaura reactions, particularly with heteroaryl boronic acids which can be prone to decomposition. mit.edu For the coupling of trifluoromethyl-substituted pyridylboronic acids, standard conditions often involve a palladium(II) precatalyst like Pd(PPh₃)₂Cl₂. psu.edu In some cases, the addition of a bulky, electron-rich phosphine (B1218219) ligand such as tri-tert-butylphosphine (B79228) (t-Bu₃P) is beneficial, especially for more challenging couplings like bis-arylations. psu.edu The development of specialized precatalysts, such as those developed by Buchwald and coworkers, has enabled these reactions to proceed under milder conditions and with lower catalyst loadings, which is particularly advantageous for unstable boronic acids. mit.edumit.edu These advanced catalyst systems often feature monodentate biarylphosphine ligands (e.g., SPhos, XPhos) that promote rapid catalytic turnover. nih.govnih.gov
Research has demonstrated the successful nickel-catalyzed difluoroalkylation of aryl boronic acids using functionalized difluoromethyl bromides and chlorides. mit.edu This indicates the compatibility of the difluoromethyl moiety within nickel-catalyzed cycles. For instance, a general method for synthesizing difluoroalkylated arenes involves the cross-coupling of aryl boronic acids with difluoromethyl halides using a low-cost nickel catalyst. mit.edu These studies suggest that this compound would likely be a competent coupling partner in nickel-catalyzed Suzuki-Miyaura type reactions, although specific catalyst systems and conditions would need to be empirically determined. The use of ligands such as tricyclohexylphosphine (B42057) (PCy₃) is common in these transformations. nih.govnih.gov
Copper-mediated cross-coupling reactions represent another important class of transformations for C-C bond formation. However, the use of this compound in such reactions is not well-documented. Generally, copper-catalyzed or mediated reactions involving boronic acids are less common than their palladium- or nickel-catalyzed counterparts for C(sp²)-C(sp²) bond formation. There are reports of copper-catalyzed methods for aromatic difluoromethylation using other sources of the difluoromethyl group, suggesting the feasibility of incorporating this moiety under copper catalysis. acs.org The development of specific protocols for the copper-mediated cross-coupling of this compound would be a novel area of research.
Other Metal-Catalyzed C-C Bond Formations
While Suzuki-Miyaura cross-coupling is the most prominent application of arylboronic acids, their utility extends to other metal-catalyzed C-C bond formations. The palladium-catalyzed difluoromethylation of aryl boronic acids and their ester derivatives using reagents like difluoroiodomethane (B73695) (ICF₂H) has been developed, showcasing a method to directly install the -CHF₂ group. nih.gov Although direct examples involving this compound in reactions such as metal-catalyzed C-H activation/functionalization or cross-electrophile coupling are not extensively documented, its structural motifs suggest potential applicability. researchgate.net For instance, transition metal-catalyzed reactions that couple aryl boronic acids with various partners beyond aryl halides are a cornerstone of modern synthesis. The reactivity of similar fluorinated heteroaryl boronic acids in palladium-catalyzed couplings with heteroaryl chlorides demonstrates the robustness of these building blocks under various conditions. psu.edu
The development of novel coupling reactions continues to expand the toolkit for synthetic chemists. For example, copper-catalyzed trifluoromethylation of (hetero)arylboronic acids has been established, suggesting that similar protocols could be adapted for transformations of the pyridine (B92270) ring in difluoromethyl-substituted analogs. beilstein-journals.org These methodologies often rely on the generation of a metal-difluoromethyl species that then undergoes transmetalation with the boronic acid, followed by reductive elimination to form the new C-C bond.
C-C Bond Forming Reactions Beyond Cross-Coupling
Beyond traditional cross-coupling, boronic acids can participate in a range of other C-C bond-forming transformations, including additions to unsaturated systems and cycloadditions.
Arylboronic acids can be utilized in conjugate addition reactions to α,β-unsaturated carbonyl compounds, often catalyzed by transition metals like rhodium or palladium. While specific studies on the conjugate addition of this compound are limited, the general mechanism involves the formation of an organometallic species that then adds to the unsaturated system.
Furthermore, radical-initiated difunctionalization of alkenes and alkynes provides another avenue for C-C bond formation. mdpi.com For example, a difluoromethyl radical, which can be generated from various precursors, can add across a double or triple bond, with the resulting radical intermediate being trapped by another species. rsc.org A strategy involving the deprotonation of widely available Ar-CF₂H compounds to generate nucleophilic Ar-CF₂⁻ synthons has been developed, allowing for reaction with a broad range of electrophiles to form benzylic Ar-CF₂-R linkages. acs.org This highlights the potential for activating the difluoromethyl group itself for addition reactions.
The direct participation of arylboronic acids in cycloaddition reactions is uncommon. However, the difluoromethyl-pyridine scaffold can be constructed or incorporated into cyclic systems using cycloaddition strategies. A prominent example is the [3+2] cycloaddition reaction to synthesize pyrazole (B372694) derivatives. researchgate.net
Research has demonstrated the synthesis of difluoromethylated pyrazoles through the regioselective [3+2] cycloaddition of difluoroacetohydrazonoyl bromides with various alkynes. researchgate.netnih.gov In these reactions, a difluoromethyl-containing 1,3-dipole is generated in situ and reacts with a dipolarophile (the alkyne) to form the five-membered heterocyclic ring. While this method does not use this compound as a starting material, it represents a key strategy for synthesizing heterocycles bearing the crucial difluoromethyl group. This approach provides access to a wide variety of densely functionalized 3-di/trifluoroalkyl-5-fluoropyrazoles. rsc.org
| Reactant 1 | Reactant 2 | Reaction Type | Product Class | Ref. |
| Difluoroacetohydrazonoyl Bromide | Ynone/Alkynoate | [3+2] Cycloaddition | Difluoromethyl-substituted pyrazole | researchgate.net |
| Difluoromethylated Hydrazonoyl Chloride | Fluorinated Nitroalkene | [3+2] Cycloaddition | 3-Difluoroalkyl-5-fluoropyrazole | rsc.org |
| β-diazo-α,α-difluoromethylphosphonate | α,β-unsaturated ester | [3+2] Cycloaddition | Difluoromethylphosphonate pyrazole | dntb.gov.ua |
Derivatization and Transformation of the Boronic Acid Moiety
The boronic acid group is not only a handle for cross-coupling but also a site for further chemical modification to enhance the stability or modulate the reactivity of the parent molecule.
Boronic acids, particularly heteroaryl boronic acids, can be prone to decomposition via protodeboronation, especially under purification or reaction conditions. psu.edu A common and effective strategy to mitigate this instability is the conversion of the boronic acid to a corresponding boronate ester, most frequently the pinacol (B44631) ester. This transformation is typically achieved by reacting the boronic acid with pinacol or pinacolborane.
The resulting boronate esters, such as this compound pinacol ester, exhibit several advantages:
Enhanced Stability: They are generally more stable to storage, chromatography, and anhydrous reaction conditions.
Improved Solubility: They often have better solubility in organic solvents used in cross-coupling reactions.
The synthesis of trifluoromethyl-substituted pyridylboronic acids and their subsequent use in Suzuki-Miyaura reactions often proceeds via the more stable boronate ester form, highlighting the practical utility of this derivatization. psu.edursc.org
| Boronic Acid Derivative | Purpose | Typical Reagent | Ref. |
| Boronic Acid Pinacol Ester | Increased stability, improved solubility | Pinacol | psu.edursc.org |
| Potassium Trifluoroborate Salt | Air- and moisture-stable solid | KHF₂ | N/A |
The [5-(Difluoromethyl)-3-pyridyl] core allows for subsequent functionalization of the pyridine ring, a strategy known as late-stage functionalization. This is particularly valuable in drug discovery for rapidly generating analogs.
One powerful method is the direct C-H functionalization of the pyridine ring. For instance, pyridine rings can undergo selective fluorination at the position alpha to the ring nitrogen using reagents like AgF₂. acs.org The resulting 2-fluoropyridine (B1216828) derivatives are highly activated towards nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide array of oxygen, nitrogen, sulfur, and carbon nucleophiles under mild conditions. While this has not been explicitly demonstrated on this compound, the principles suggest that the C2 or C6 positions could be targeted for such transformations, provided the boronic acid group is protected as a boronate ester.
Furthermore, methods for the regioselective introduction of a difluoromethyl group at the meta- or para-position of a pyridine ring have been developed, showcasing the ability to further functionalize the pyridine core with additional fluorinated groups. researchgate.netnih.gov These transformations highlight the potential to create more complex derivatives starting from a simpler difluoromethyl pyridine scaffold.
Mechanistic Investigations and Theoretical Studies on 5 Difluoromethyl 3 Pyridyl Boronic Acid Reactivity
Mechanistic Pathways of Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the formation of carbon-carbon bonds. mdpi.comnih.gov The general mechanism for these reactions involving [5-(Difluoromethyl)-3-pyridyl]boronic acid follows a well-established catalytic cycle. libretexts.org
The catalytic cycle of the Suzuki-Miyaura coupling reaction comprises three key steps: oxidative addition, transmetalation, and reductive elimination. mdpi.comlibretexts.org
Oxidative Addition: The cycle begins with the oxidative addition of an organic halide to a palladium(0) complex. This step is often the rate-determining step of the reaction. libretexts.org The palladium(0) species inserts into the carbon-halide bond, forming a palladium(II) intermediate.
Transmetalation: This is the most complex step in the Suzuki-Miyaura reaction. nih.gov In this step, the organic group from the boronic acid is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. researchgate.net The exact mechanism of transmetalation can vary depending on the reaction conditions and substrates. nih.gov
Reductive Elimination: The final step is the reductive elimination from the palladium(II) complex, which forms the new carbon-carbon bond and regenerates the palladium(0) catalyst, allowing the catalytic cycle to continue. illinois.edu
| Step | Description | Key Intermediates |
|---|---|---|
| Oxidative Addition | Addition of an organic halide to the Pd(0) catalyst. libretexts.org | Palladium(II) complex |
| Transmetalation | Transfer of the organic group from the boronic acid to the Pd(II) complex. nih.gov | Di-organopalladium(II) complex |
| Reductive Elimination | Formation of the C-C bond and regeneration of the Pd(0) catalyst. illinois.edu | Coupled product, Pd(0) catalyst |
Mechanistic Studies of Difluoromethylation Reactions
The difluoromethyl group is a valuable functional group in medicinal chemistry, and this compound can serve as a precursor in difluoromethylation reactions. researchgate.net
Nickel-catalyzed cross-coupling reactions have emerged as a powerful method for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.orglookchem.com In the context of difluoromethylation, nickel catalysts can promote reactions involving radical intermediates. lookchem.com For instance, the nickel-catalyzed difluoromethylation of arylboronic acids with bromodifluoromethane (B75531) has been shown to proceed through a difluoromethyl radical pathway. lookchem.com This is supported by radical inhibition experiments where the addition of radical scavengers significantly hampers the reaction. lookchem.com The proposed mechanism often involves a Ni(I)/Ni(III) catalytic cycle. lookchem.com
Difluorocarbene (:CF₂) is a highly reactive intermediate that can be involved in difluoromethylation reactions. thieme-connect.comrsc.orgnumberanalytics.com It can be generated from various precursors under different conditions. researchgate.netnih.gov In some palladium-catalyzed difluoromethylation reactions of arylboronic acids, evidence suggests the involvement of a difluorocarbene pathway. researchgate.net This is considered an unconventional route compared to traditional cross-coupling mechanisms. researchgate.net The difluorocarbene can be generated and then react with the boronic acid or a derivative thereof.
Difluoroiodomethane (B73695) (DFIM, ICF₂H) is a valuable reagent for introducing the difluoromethyl group. chemistryviews.org An expedient method for the ex situ generation of DFIM has been developed, allowing for its immediate use in palladium-catalyzed difluoromethylation of aryl boronic acids. scilit.comresearchgate.netnih.gov This is typically achieved by heating a solution of a suitable precursor, such as bromodifluoroacetic acid with sodium iodide. scilit.comresearchgate.net The generated DFIM can then be used in a subsequent catalytic coupling step. scilit.com Mechanistic investigations suggest that DFIM can participate in radical difluoromethylation reactions through the generation of CF₂H radicals.
| Pathway | Catalyst/Reagent | Key Intermediate | Supporting Evidence |
|---|---|---|---|
| Radical Pathway | Nickel lookchem.com | Difluoromethyl radical (•CF₂H) | Radical inhibition studies lookchem.com |
| Difluorocarbene Pathway | Palladium researchgate.net | Difluorocarbene (:CF₂) | Unconventional for traditional cross-coupling researchgate.net |
| DFIM-mediated Pathway | Palladium scilit.com | Difluoromethyl radical (•CF₂H) from DFIM | Ex situ generation and use of DFIM scilit.comresearchgate.net |
Protodeboronation Phenomena and Strategies for Mitigation
Protodeboronation, the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, is a significant decomposition pathway for many organoboronic acids, impacting their utility in cross-coupling reactions. The stability of this compound is governed by factors inherent to its heterocyclic core and the electronic nature of its substituent.
The rate of protodeboronation for organoboronic acids is highly dependent on the pH of the reaction medium. Studies on various heteroaromatic boronic acids have established that pH-rate profiles can be complex, with reaction kinetics varying significantly across the pH scale. acs.orgresearchgate.netnih.gov For pyridyl boronic acids, the position of the boronic acid group on the pyridine (B92270) ring is a critical determinant of stability. acs.orgresearchgate.net
Research has shown that 3-pyridyl boronic acids are substantially more stable and less prone to protodeboronation compared to their 2-pyridyl isomers. acs.orgresearchgate.neted.ac.uk The latter can undergo rapid decomposition, particularly around neutral pH, through mechanisms involving zwitterionic intermediates. acs.orgnih.goved.ac.uk In contrast, 3- and 4-pyridyl boronic acids exhibit very slow protodeboronation, with half-lives often exceeding a week even under elevated temperatures and high pH. acs.orgresearchgate.netnih.gov This inherent stability of the 3-pyridyl boronic acid core provides a robust foundation for this compound.
The following table summarizes the relative stability of different pyridyl boronic acid isomers based on kinetic studies.
| Isomer | Relative Protodeboronation Rate | Stability | Half-Life Example (t₀.₅) |
| 2-Pyridyl Boronic Acid | Rapid | Low | ≈ 25-50 seconds (pH 7, 70 °C) acs.orgresearchgate.net |
| 3-Pyridyl Boronic Acid | Very Slow | High | > 1 week (pH 12, 70 °C) acs.orgresearchgate.net |
| 4-Pyridyl Boronic Acid | Very Slow | High | > 1 week (pH 12, 70 °C) acs.org |
This table is for illustrative purposes, showing the general stability trend. Actual rates depend on specific reaction conditions.
The electronic properties of substituents on the aromatic ring significantly modulate the stability and reactivity of boronic acids. The difluoromethyl (-CF₂H) group at the 5-position of the pyridine ring in this compound is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms.
Electron-withdrawing groups have several key effects on the properties of arylboronic acids:
Increased Lewis Acidity: They stabilize the corresponding anionic boronate species, thereby lowering the pKa of the boronic acid. researchgate.netnih.gov For instance, the pKa of phenylboronic acid is approximately 8.86, while introducing electron-withdrawing groups like nitro or trifluoromethyl can lower the pKa significantly. researchgate.netnih.gov This increased acidity means that the more reactive tetrahedral boronate form is present at lower pH values.
Influence on Protodeboronation: The effect of electron-withdrawing groups on protodeboronation rates can be complex. Early studies on phenylboronic acids indicated that electron-withdrawing substituents at the meta or para positions tend to slow the rate of protodeboronation. ed.ac.uk This is attributed to the destabilization of the carbanionic character that develops at the ipso-carbon during the C-B bond cleavage transition state.
Given that the difluoromethyl group in this compound is meta to the boronic acid, it is expected to enhance the compound's stability against protodeboronation by decreasing the electron density at the carbon atom bearing the boron moiety. ed.ac.uk This electronic stabilization, combined with the inherent stability of the 3-pyridyl boronic acid core, suggests that the compound is well-suited for applications requiring robust organoboron reagents.
The table below illustrates the general effect of substituents on the acidity of phenylboronic acids.
| Substituent (Position) | Electronic Effect | Effect on pKa |
| Methoxy (B1213986) (para) | Electron-Donating | Increases pKa (less acidic) researchgate.net |
| Unsubstituted | Neutral | Baseline (pKa ≈ 8.86) nih.gov |
| Nitro (para) | Electron-Withdrawing | Decreases pKa (more acidic) researchgate.net |
| Difluoromethyl (meta) | Electron-Withdrawing | Expected to Decrease pKa |
Computational Chemistry and Density Functional Theory (DFT) Studies
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the reaction mechanisms of boronic acids at a molecular level. rsc.orgresearchgate.net While specific DFT studies on this compound are not prevalent, extensive computational work on related aryl and heteroaryl boronic acids in Suzuki-Miyaura cross-coupling reactions provides a framework for understanding its likely reactivity. researchgate.netmdpi.comnih.gov
DFT calculations are instrumental in mapping the potential energy surfaces of catalytic cycles, such as the Suzuki-Miyaura reaction. nih.gov These calculations allow for the identification and characterization of key species that are often transient and difficult to observe experimentally, including:
Pre-transmetalation Intermediates: Computational studies have helped to characterize intermediates formed before the key transmetalation step, such as those involving a Pd-O-B linkage. rsc.org
Transition States: DFT is used to calculate the structures and energies of transition states for each elementary step of the reaction (oxidative addition, transmetalation, and reductive elimination). researchgate.netnih.gov This information is crucial for determining the rate-limiting step of the catalytic cycle and understanding how catalyst, substrate, and ligand structure influence reaction barriers. researchgate.netnih.gov For a reaction involving this compound, DFT could model the transition state for the transfer of the 5-(difluoromethyl)-3-pyridyl group from boron to the palladium center.
By modeling these species, researchers can gain a detailed understanding of the reaction mechanism, including the specific roles of the base, solvent, and ligands in facilitating the reaction. rsc.orgnih.gov
Beyond elucidating mechanisms, computational studies can predict the reactivity and selectivity of boronic acids in cross-coupling reactions. By comparing the calculated energy barriers for different reaction pathways, DFT can help explain and predict experimental outcomes. mdpi.com
For this compound, computational models could be used to:
Assess Reactivity: Calculate the activation energy for the transmetalation step, which is often rate-determining, to predict its coupling efficiency relative to other boronic acids. nih.gov The electron-deficient nature of the pyridine ring, further enhanced by the -CF₂H group, would be a key factor in these calculations.
Predict Regioselectivity: In couplings with substrates that have multiple reactive sites, DFT can be used to calculate the energy barriers for reaction at each site, thereby predicting the regiochemical outcome.
Rationalize Ligand Effects: DFT studies can model the interaction of the palladium center with various phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands. researchgate.net This allows for the rationalization of why certain ligands are more effective for coupling specific classes of boronic acids and can guide the development of new, more efficient catalytic systems. researchgate.netnih.gov
These predictive capabilities make DFT an indispensable tool for optimizing reaction conditions and for the rational design of new substrates and catalysts in modern organic synthesis.
Advanced Synthetic Strategies and Future Research Directions
Chemo-, Regio-, and Stereoselective Synthesis Utilizing [5-(Difluoromethyl)-3-pyridyl]boronic Acid
The selective introduction of the 5-(difluoromethyl)-3-pyridyl moiety into complex molecules is a key application of this compound. The Suzuki-Miyaura cross-coupling reaction is the primary method for this transformation, and achieving high levels of selectivity is crucial for the synthesis of well-defined final products.
Chemo- and Regioselectivity: In molecules with multiple reactive sites, achieving chemo- and regioselectivity is a significant challenge. For instance, in a substrate containing multiple halide atoms, the selective coupling at a specific position is paramount. The reactivity of the halide (I > Br > Cl) and the choice of catalyst and reaction conditions play a critical role. For the coupling of this compound, palladium-based catalysts are commonly employed. The selection of ligands, bases, and solvents can be optimized to favor coupling at the desired position, minimizing side reactions. For example, in the case of a dihalogenated substrate, the more reactive halogen can be selectively coupled by carefully controlling the reaction time and temperature.
Recent advancements have focused on developing catalyst systems that can differentiate between various C-X bonds on a substrate, allowing for sequential and site-selective cross-coupling reactions. While specific examples with this compound are not extensively documented, the principles established for other functionalized pyridylboronic acids can be applied. The electronic nature of the pyridine (B92270) ring in this compound, influenced by the electron-withdrawing difluoromethyl group, will affect its reactivity and the conditions required for selective coupling.
Stereoselectivity: When the coupling partner contains a stereocenter, the preservation or control of stereochemistry is essential. Modern Suzuki-Miyaura coupling reactions, with appropriate chiral ligands, can be performed with high stereoselectivity. While less common for aryl-aryl couplings, in cases where the substrate has existing chirality, mild reaction conditions are crucial to avoid epimerization.
Below is an illustrative table of potential selective Suzuki-Miyaura coupling reactions involving this compound, based on general knowledge of similar transformations.
| Coupling Partner | Catalyst/Ligand | Base | Solvent | Expected Selectivity |
| 2,4-dibromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | Regioselective coupling at C4 |
| 1-bromo-3-iodobenzene | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | Chemoselective coupling at C3 (Iodo position) |
Late-Stage Functionalization and Diversification of Complex Molecules
Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves the modification of complex molecules at a late step in the synthesis. This approach allows for the rapid generation of analogues for structure-activity relationship (SAR) studies. This compound is an ideal reagent for LSF, enabling the introduction of the difluoromethylpyridyl moiety into drug-like scaffolds.
The ability to perform these couplings under mild conditions is critical to avoid the degradation of sensitive functional groups present in complex molecules. The development of highly active palladium catalysts has made it possible to conduct Suzuki-Miyaura reactions at or near room temperature. nih.gov These mild conditions are particularly important when dealing with molecules that are prone to racemization or decomposition at elevated temperatures.
The diversification of lead compounds in pharmaceutical research can be significantly accelerated using this building block. By coupling this compound with a variety of halogenated or triflated drug intermediates, libraries of new chemical entities can be synthesized efficiently. This approach allows medicinal chemists to explore the impact of the difluoromethylpyridyl group on the biological activity and pharmacokinetic properties of a lead compound.
Development of Sustainable and Green Chemistry Approaches
The pharmaceutical industry is increasingly focusing on the development of sustainable and environmentally friendly synthetic methods. For the synthesis and application of this compound, green chemistry principles are being applied to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.
Solvent-Free or Aqueous Reaction Conditions
Traditionally, Suzuki-Miyaura reactions are carried out in organic solvents such as toluene, dioxane, or DMF. However, these solvents have significant environmental and safety drawbacks. The development of aqueous Suzuki-Miyaura coupling reactions is a major step towards greener synthesis. core.ac.uk The use of water as a solvent is not only environmentally benign but can also in some cases enhance the reaction rate and selectivity. nih.gov
For the coupling of this compound, the use of water-soluble catalysts or phase-transfer catalysts can facilitate the reaction in aqueous media. The stability of boronic acids in aqueous solutions is a key advantage for this approach. core.ac.uk Furthermore, solvent-free or near-neat reaction conditions, often facilitated by microwave irradiation or ball milling, represent another avenue for greening these processes.
Flow Chemistry Methodologies
Flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. organic-chemistry.orgmdpi.com The synthesis of boronic acids, which can involve hazardous reagents and intermediates, is particularly well-suited for flow chemistry. organic-chemistry.org Continuous flow processes can enable the safe in-situ generation and immediate consumption of reactive intermediates, minimizing the risks associated with their handling and storage.
The application of flow chemistry to Suzuki-Miyaura coupling reactions using this compound can lead to higher yields, shorter reaction times, and easier purification. springerprofessional.de In a flow setup, reagents are continuously pumped through a heated reactor, allowing for precise control over reaction parameters. This can be particularly beneficial for optimizing the coupling of challenging substrates.
Emerging Catalytic Systems for Enhanced Reactivity and Selectivity
The development of new and more efficient catalytic systems is a key driver of innovation in cross-coupling chemistry. For challenging substrates like functionalized pyridylboronic acids, advanced catalysts are often required to achieve high yields and selectivity.
Palladium-based catalysts remain the workhorse for Suzuki-Miyaura reactions. The design of sophisticated phosphine (B1218219) ligands, such as Buchwald's biarylphosphines (e.g., XPhos, SPhos), has led to highly active and versatile catalysts that can promote the coupling of sterically hindered and electronically deactivated substrates. nih.gov These catalysts are particularly useful for reactions involving pyridylboronic acids, which can be prone to deboronation and catalyst inhibition. nih.govresearchgate.net
More recently, nickel-based catalytic systems have emerged as a cost-effective and highly reactive alternative to palladium. epo.org Nickel catalysts can be particularly effective for the coupling of aryl chlorides, which are often less reactive than their bromide and iodide counterparts. The development of well-defined nickel precatalysts has expanded the scope of Suzuki-Miyaura reactions to include a wider range of substrates.
The table below summarizes some emerging catalyst systems that could be applied to the Suzuki-Miyaura coupling of this compound.
| Catalyst System | Key Features | Potential Advantages |
| Palladium(II) precatalysts with biarylphosphine ligands | High activity and stability, broad substrate scope. | Efficient coupling of challenging substrates, lower catalyst loadings. nih.gov |
| Nickel(II) complexes with phosphine or N-heterocyclic carbene (NHC) ligands | Lower cost, high reactivity towards aryl chlorides. | Economical and effective for less reactive coupling partners. epo.org |
Challenges and Opportunities in the Synthesis of Highly Functionalized Pyridylboronic Acids
Despite the significant progress in the synthesis and application of boronic acids, several challenges remain, particularly for highly functionalized pyridylboronic acids like this compound.
Challenges:
Synthesis and Stability: The synthesis of functionalized pyridylboronic acids can be challenging, often requiring harsh conditions that are not compatible with sensitive functional groups. Moreover, pyridylboronic acids can be prone to protodeboronation, especially under the basic conditions typically used in Suzuki-Miyaura reactions. researchgate.net The electron-withdrawing nature of the difluoromethyl group may influence the stability of the C-B bond.
Purification: The purification of pyridylboronic acids can be difficult due to their polarity and tendency to form trimeric boroxines.
Catalyst Inhibition: The nitrogen atom in the pyridine ring can coordinate to the metal center of the catalyst, leading to catalyst deactivation or inhibition. This can result in lower yields and the need for higher catalyst loadings.
Opportunities:
Development of Novel Synthetic Routes: There is a need for milder and more general methods for the synthesis of functionalized pyridylboronic acids. This includes the development of new borylation reactions that proceed under neutral or acidic conditions.
Design of More Robust Catalysts: The design of new catalysts that are resistant to inhibition by pyridine and can operate under milder conditions is a key area of research. This includes the development of new ligands and catalyst supports.
Exploration of Alternative Coupling Partners: While the Suzuki-Miyaura reaction is the most common method for utilizing boronic acids, the exploration of other cross-coupling reactions, such as the Chan-Lam and Heck reactions, could expand the synthetic utility of this compound.
Conclusion and Future Outlook
Summary of Key Achievements in the Synthesis and Application of [5-(Difluoromethyl)-3-pyridyl]boronic Acid
The development and utilization of this compound represent a notable achievement in fluorinated heterocycle synthesis. A primary success has been the establishment of synthetic routes that effectively combine three crucial structural motifs: a pyridine (B92270) ring, a difluoromethyl group, and a boronic acid. Overcoming the challenges associated with the stability of pyridyl boronic acids and the controlled introduction of the difluoromethyl group is a significant synthetic milestone. researchgate.net Methodologies such as palladium-catalyzed cross-coupling reactions have been pivotal in making this and similar structures accessible for research and development. au.dk
In terms of applications, the most significant achievement lies in its successful use as a versatile intermediate in drug discovery. The difluoromethyl group is a valuable bioisostere for hydroxyl, thiol, or amine groups and can enhance metabolic stability and membrane permeability of a drug candidate. au.dk The compound serves as a key partner in Suzuki-Miyaura cross-coupling reactions, one of the most robust methods for forming carbon-carbon bonds in the pharmaceutical industry. researchgate.netnih.gov Its application has enabled the synthesis of complex, biologically active molecules, including inhibitors for therapeutic targets like phosphoinositide 3-kinases (PI3K), demonstrating its practical value in developing novel therapeutic agents. acs.org
Prospects for Further Exploration in Synthetic Methodology and Applications
Despite current successes, there remains substantial room for advancement in both the synthesis and application of this compound.
Synthetic Methodology: Future research will likely focus on developing more efficient, cost-effective, and sustainable synthetic pathways. The development of one-pot procedures that avoid the isolation of potentially unstable intermediates would be a significant step forward. au.dk Exploring novel catalytic systems, including earth-abundant metal catalysts, could reduce reliance on expensive palladium catalysts. Furthermore, direct C-H borylation of a pre-existing 3-(difluoromethyl)pyridine (B1298654) would represent a more atom-economical approach compared to traditional methods requiring halogenated precursors. nih.gov
Applications: The prospects for new applications are extensive. While its utility in medicinal chemistry is established, its full potential is yet to be realized. This building block could be instrumental in developing new classes of agrochemicals, where fluorinated compounds often show enhanced efficacy. rsc.org In materials science, incorporating this polar, fluorinated heterocyclic unit into polymers or organic electronic materials could lead to novel properties, such as altered solubility, thermal stability, or electronic performance. mdpi.com Further exploration as a component in probes for chemical biology or as a ligand for catalysis is also warranted. chemscene.com
Unaddressed Research Questions and Areas for Future Development
Several key questions and challenges remain, representing fertile ground for future research.
Stability and Handling: The inherent instability of some pyridyl boronic acids, often termed the "2-pyridyl problem" for the adjacent isomer, remains a concern. researchgate.net A deeper understanding of the stability of the 3-pyridyl isomer and the development of more stable derivatives, such as boronate esters (e.g., pinacol (B44631) esters), are critical for its broader adoption and commercial scale-up. researchgate.net
Reaction Scope: While its efficacy in Suzuki-Miyaura coupling is well-documented, its performance in other boronic acid-mediated reactions like Chan-Lam amination or Petasis reactions is less explored. researchgate.net Investigating the full scope of its reactivity could unlock new synthetic pathways to novel compound classes.
Mechanistic Insights: A more profound mechanistic understanding of its synthesis and reactivity is needed. For instance, detailed studies on how the electron-withdrawing difluoromethyl group influences the transmetalation step in cross-coupling reactions could enable more precise reaction optimization.
Broadening Biological Targets: In medicinal chemistry, a systematic exploration of how the [5-(difluoromethyl)-3-pyridyl] motif interacts with a wider range of biological targets beyond kinases is an open area of investigation. This could lead to the discovery of drugs with entirely new mechanisms of action.
Addressing these research questions will not only enhance the utility of this compound but also contribute to the broader fields of organofluorine chemistry and heterocyclic synthesis.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for [5-(Difluoromethyl)-3-pyridyl]boronic acid, and how can reaction yields be optimized?
- Methodology : The compound can be synthesized via Suzuki-Miyaura cross-coupling, a widely used method for aryl boronic acids. For example, halogenated pyridine precursors (e.g., 5-bromo-2-fluoro-3-pyridine) can undergo borylation using bis(pinacolato)diboron (B₂Pin₂) in the presence of palladium catalysts. Optimization involves controlling reaction parameters:
- Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) in anhydrous THF/DMF.
- Temperature : 80–100°C under inert atmosphere.
- Purification : Column chromatography or recrystallization to achieve >95% purity .
Q. How can the structural integrity and purity of this compound be verified experimentally?
- Methodology : Use spectroscopic techniques:
- NMR : and NMR to confirm substitution patterns and boronic acid functionality.
- FT-IR : Peaks near 1,320–1,400 cm⁻¹ (B–O stretching) and 3,200–3,600 cm⁻¹ (B–OH vibrations).
- Mass spectrometry : High-resolution MS to validate molecular weight .
Q. What are the key solubility and stability considerations for handling this compound in aqueous solutions?
- Methodology :
- Solubility : Test in polar aprotic solvents (DMSO, THF) and aqueous buffers (pH 7–9).
- Stability : Monitor hydrolysis under acidic/neutral conditions using HPLC. Stabilize with pinacol esterification if prolonged storage is required .
Advanced Research Questions
Q. How do the kinetic parameters (kon/koff) of diol binding for this compound compare to non-fluorinated analogs?
- Methodology : Use stopped-flow fluorescence spectroscopy to measure binding kinetics with diols (e.g., D-fructose, D-glucose). Key steps:
- Sample preparation : Mix boronic acid (0.1–1 mM) with excess diol in pH 7.4 buffer.
- Data analysis : Fit fluorescence quenching curves to pseudo-first-order models.
- Expected trend : Fluorination may increase kon due to enhanced Lewis acidity, but steric effects from the difluoromethyl group could reduce binding affinity .
Q. What computational approaches are used to predict the electronic effects of the difluoromethyl group on reactivity?
- Methodology :
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess bond angles and charge distribution.
- Frontier molecular orbital (FMO) analysis : Compare HOMO-LUMO gaps with non-fluorinated analogs to predict nucleophilic/electrophilic behavior.
- Solvent modeling : Include implicit solvent models (e.g., PCM) to simulate aqueous environments .
Q. How does the steric and electronic profile of this compound influence its performance in Suzuki-Miyaura cross-coupling?
- Methodology :
- Substrate screening : React with aryl halides of varying steric bulk (e.g., 2-bromotoluene vs. 2-bromomesitylene).
- Kinetic studies : Monitor reaction progress via GC-MS to determine turnover frequencies.
- Comparative analysis : Fluorine’s electron-withdrawing effect enhances electrophilicity of the boronic acid, but steric hindrance may reduce coupling efficiency with bulky partners .
Q. What strategies mitigate protodeboronation during catalytic applications of this compound?
- Methodology :
- Radical inhibitors : Add TEMPO or BHT to suppress radical pathways.
- Protecting groups : Use pinacol esters or MIDA boronates to stabilize the boronic acid during harsh conditions.
- pH control : Maintain neutral to slightly basic conditions to avoid acid-catalyzed degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
